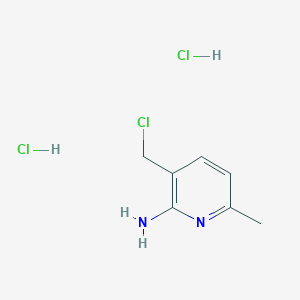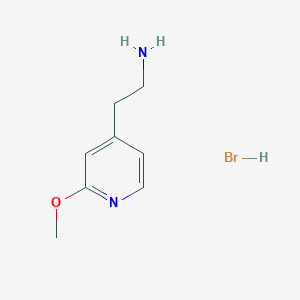
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a methoxy group attached to the pyridine ring and an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Alkylation: The 2-methoxypyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.
Hydrobromide Formation: The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by purification steps to ensure the desired purity and yield. The process may also include crystallization and drying steps to obtain the final product in a solid form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and ethanamine side chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
- ®-1-(2-Methoxypyridin-4-yl)ethanamine
- 2-(4-Methyl-1-piperazinyl)ethanamine
Uniqueness
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide is unique due to its specific combination of a methoxy group and an ethanamine side chain attached to the pyridine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H13BrN2O |
|---|---|
Poids moléculaire |
233.11 g/mol |
Nom IUPAC |
2-(2-methoxypyridin-4-yl)ethanamine;hydrobromide |
InChI |
InChI=1S/C8H12N2O.BrH/c1-11-8-6-7(2-4-9)3-5-10-8;/h3,5-6H,2,4,9H2,1H3;1H |
Clé InChI |
LVCGHMGYYMCBDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)CCN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



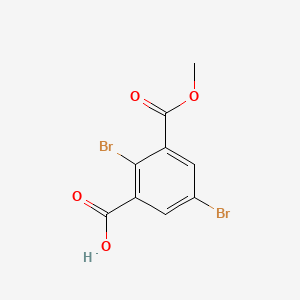

![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
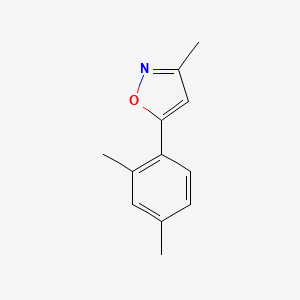
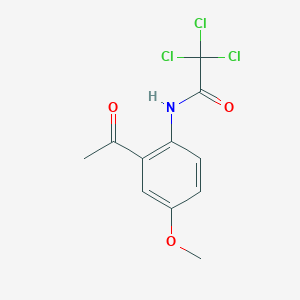
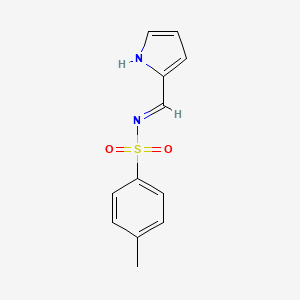
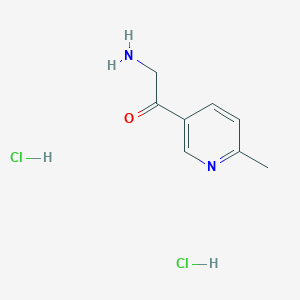
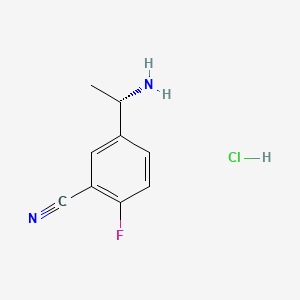
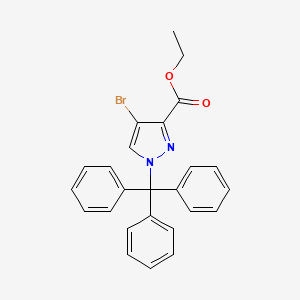
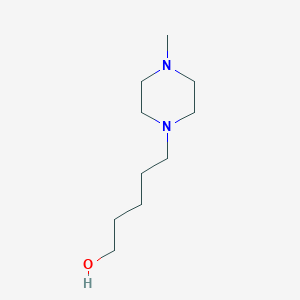
![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)

